molecular formula C20H19N3O2 B15241436 Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate

Cat. No.: B15241436
M. Wt: 333.4 g/mol
InChI Key: DFRJHNQJAYDTHM-UHFFFAOYSA-N
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Description

Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is a complex organic compound that features a biphenyl core with a carboxylate ester group and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between a bromobenzene derivative and a boronic acid.

    Introduction of the aminopyridine moiety: This step involves the nucleophilic substitution reaction where the aminopyridine is introduced to the biphenyl core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminopyridine moiety or the biphenyl core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-bromomethyl biphenyl-2-carboxylate: Similar structure but with a bromine atom instead of the aminopyridine moiety.

    N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: Shares the aminopyridine moiety but has a different core structure.

Uniqueness

Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl core and the aminopyridine moiety allows for versatile applications in various fields.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[4-[[(3-aminopyridin-2-yl)amino]methyl]phenyl]benzoate

InChI

InChI=1S/C20H19N3O2/c1-25-20(24)17-6-3-2-5-16(17)15-10-8-14(9-11-15)13-23-19-18(21)7-4-12-22-19/h2-12H,13,21H2,1H3,(H,22,23)

InChI Key

DFRJHNQJAYDTHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNC3=C(C=CC=N3)N

Origin of Product

United States

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